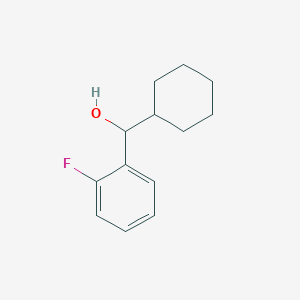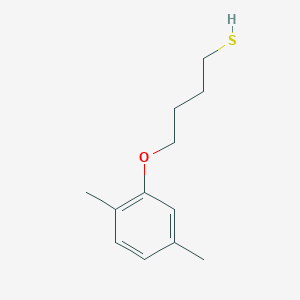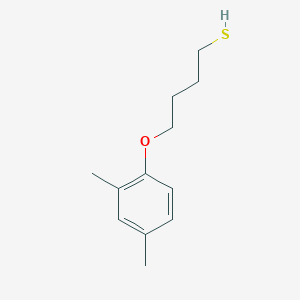
4-(4-Ethylphenoxy)butane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethylphenoxy)butane-1-thiol is an organic compound characterized by its unique structure, which includes a butane backbone with a thiol group (-SH) at one end and a 4-ethylphenoxy group attached to the other end
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-ethylphenol and butane-1-thiol as the primary starting materials.
Reaction Conditions: The reaction involves a nucleophilic substitution where the hydroxyl group of 4-ethylphenol is replaced by the thiol group of butane-1-thiol. This reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods:
Large-Scale Synthesis: On an industrial scale, the synthesis of this compound is performed using continuous flow reactors to ensure consistent product quality and efficiency.
Purification: The crude product is purified through distillation or recrystallization techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding disulfide or sulfonic acid derivatives.
Reduction: Reduction reactions can convert the thiol group to a thioether.
Substitution: The thiol group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides are used in substitution reactions.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Thioethers: Formed through the reduction of the thiol group.
Substituted Derivatives: Various substituted products depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-Ethylphenoxy)butane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to investigate thiol-reactive processes.
Industry: It is used in the production of polymers and other materials that require thiol-functionalized compounds.
Wirkmechanismus
The mechanism by which 4-(4-Ethylphenoxy)butane-1-thiol exerts its effects involves its interaction with thiol-reactive sites on proteins or enzymes. The thiol group can form disulfide bonds, which are crucial in stabilizing protein structures and facilitating biochemical reactions.
Molecular Targets and Pathways:
Thiol-Containing Enzymes: The compound can interact with enzymes that have cysteine residues in their active sites.
Disulfide Bond Formation: This interaction can lead to the formation of disulfide bonds, which are important in protein folding and stability.
Vergleich Mit ähnlichen Verbindungen
4-(4-Methylphenoxy)butane-1-thiol
4-(4-Propylphenoxy)butane-1-thiol
4-(4-Butylphenoxy)butane-1-thiol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
4-(4-ethylphenoxy)butane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-2-11-5-7-12(8-6-11)13-9-3-4-10-14/h5-8,14H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYJAQAGBCFYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














